Pre-Installed 6-Formyl Group Eliminates Oxidative Functionalization Step Required by 4-Methoxy-6-methyl-2-pyrone
The 6-formyl group in 56070-85-0 bypasses the SeO₂ oxidation step required to convert the 6-methyl group of 4-methoxy-6-methyl-2-pyrone (triacetic acid lactone methyl ether) into a synthetically useful aldehyde. Kimura et al. reported that SeO₂ oxidation of the 6-methyl group in triacetic acid lactone methyl ether afforded 6-formyl-4-methoxy-2-pyrone as the synthetic entry point for Wittig-based construction of 5,6-dehydrokawain, yangonin, and related 6-conjugated-2-pyrones [1]. When starting from the pre-formed aldehyde 56070-85-0, this oxidation step—along with its associated workup, purification, and yield loss—is eliminated entirely, reducing the synthetic sequence by one step.
| Evidence Dimension | Number of synthetic steps to reach Wittig-ready 6-formyl-4-methoxy-2-pyrone |
|---|---|
| Target Compound Data | 0 additional steps (aldehyde pre-installed); compound is used directly in Wittig reactions |
| Comparator Or Baseline | 4-Methoxy-6-methyl-2-pyrone (CAS 672-89-9): requires SeO₂ oxidation to generate the aldehyde |
| Quantified Difference | 1-step reduction in synthetic sequence (oxidation step eliminated) |
| Conditions | Synthetic route comparison based on Kimura et al. 1973; Wittig reaction with phosphoranes to produce 6-alkenyl-4-methoxy-2-pyrones |
Why This Matters
A one-step reduction in synthetic sequence translates to higher overall yield, reduced reagent costs, and shorter production timelines for medicinal chemistry library synthesis.
- [1] Kimura Y, et al. Synthesis of 2-Pyrones. 17th Symposium on the Chemistry of Natural Products, 1973, 344-351. J-STAGE. View Source
